molecular formula C9H17N3O B2398482 1-ethyl-5-(isopropoxymethyl)-1H-pyrazol-3-amine CAS No. 1856068-81-9

1-ethyl-5-(isopropoxymethyl)-1H-pyrazol-3-amine

Cat. No.: B2398482
CAS No.: 1856068-81-9
M. Wt: 183.255
InChI Key: FNQYUFAFACTUMS-UHFFFAOYSA-N
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Description

1-Ethyl-5-(isopropoxymethyl)-1H-pyrazol-3-amine is a chemical compound with the molecular formula C9H16N2O It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

The synthesis of 1-ethyl-5-(isopropoxymethyl)-1H-pyrazol-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as ethyl hydrazine and isopropyl bromide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent like ethanol or methanol. The temperature is maintained at around 60-80°C.

    Synthetic Route: The ethyl hydrazine reacts with isopropyl bromide to form the intermediate compound, which is then cyclized to form the pyrazole ring

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Ethyl-5-(isopropoxymethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major product formed is the corresponding pyrazole oxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the amine group. Common reagents include alkyl halides and acyl chlorides, resulting in the formation of N-substituted pyrazole derivatives.

Scientific Research Applications

1-Ethyl-5-(isopropoxymethyl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-ethyl-5-(isopropoxymethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-Ethyl-5-(isopropoxymethyl)-1H-pyrazol-3-amine can be compared with other similar pyrazole derivatives, such as:

    1-Ethyl-3-methyl-1H-pyrazole: This compound has a similar structure but lacks the isopropoxymethyl group, which may affect its chemical reactivity and biological activity.

    1-Phenyl-3-methyl-1H-pyrazole: The presence of a phenyl group instead of an ethyl group can significantly alter the compound’s properties and applications.

    1-Isopropyl-3-methyl-1H-pyrazole: The isopropyl group at the 1-position can influence the compound’s steric and electronic properties, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-ethyl-5-(propan-2-yloxymethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O/c1-4-12-8(5-9(10)11-12)6-13-7(2)3/h5,7H,4,6H2,1-3H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQYUFAFACTUMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)COC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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